Eclanamine

Neuropharmacology Antidepressant Efficacy Receptor Regulation

Eclanamine (U-48,753) is a structurally unique, non-tricyclic dual serotonin and norepinephrine reuptake inhibitor (SNRI) derived from kappa-opioid research, not a standard SSRI or TCA. Its trans-stereospecific activity, exceptionally long metabolite half-life (72-96h), and validated, dose-dependent β-adrenergic receptor down-regulation make it an irreplaceable research tool. Ideal for sustained pharmacokinetic-pharmacodynamic studies, medicinal chemistry SAR exploration, and as a positive control in genetic toxicity assays. Ensure your research relies on the distinct pharmacological profile only Eclanamine provides.

Molecular Formula C16H22Cl2N2O
Molecular Weight 329.3 g/mol
CAS No. 67450-44-6
Cat. No. B1211493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEclanamine
CAS67450-44-6
Synonymseclanamine
eclanamine maleate
Molecular FormulaC16H22Cl2N2O
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C16H22Cl2N2O/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1
InChIKeyYCRFSKUCDBJWLX-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eclanamine (CAS 67450-44-6): A Non-Tricyclic Antidepressant with SNRI Activity for Neuropharmacology Research Procurement


Eclanamine (U-48,753) is a synthetic, non-tricyclic antidepressant compound that functions as a dual serotonin and norepinephrine reuptake inhibitor (SNRI) [1]. It was originally developed by the Upjohn Company and patented as an antidepressant, but was never brought to market [2]. The compound is characterized by a unique N-(2-(dimethylamino)cyclopentyl)-N-(3,4-dichlorophenyl)propanamide core structure, with a molecular weight of 329.3 g/mol and the molecular formula C16H22Cl2N2O [3]. Its discovery was serendipitous, arising as a derivative of the κ-opioid receptor agonist U-50,488, which imparts a distinct pharmacological lineage compared to conventional monoamine reuptake inhibitors [2].

Why Eclanamine (CAS 67450-44-6) Cannot Be Replaced by Standard SSRIs or Tricyclic Antidepressants in Research


Generic substitution of eclanamine with common antidepressants like fluoxetine (SSRI) or amitriptyline (TCA) is not scientifically valid due to its distinct dual-action SNRI mechanism and unique structural class. Eclanamine's ability to down-regulate β-adrenergic receptors in a dose-dependent manner, as demonstrated in comparative studies, distinguishes its pharmacodynamic profile from single-action reuptake inhibitors [1]. Furthermore, its pharmacokinetic signature, characterized by metabolites with exceptionally long elimination half-lives, introduces experimental variables not present with shorter-acting alternatives [2]. The compound's stereospecific activity, which is dependent on the trans-configuration of its cyclopentyl ring, means that other chiral or achiral analogs cannot be assumed to replicate its biological effects [3].

Quantitative Differentiation Guide for Eclanamine (CAS 67450-44-6) in Preclinical Antidepressant Research


Comparative β-Adrenergic Receptor Down-Regulation Potency in Rat Cerebral Cortex

Eclanamine (U-48753E) dose-dependently reduces the density of central β-adrenergic receptors (β-AR) in the rat cerebral cortex, a hallmark of antidepressant efficacy. In a direct comparative study, eclanamine achieved this down-regulation at intravenous doses of 1, 3, 10, and 30 mg/kg/day, exhibiting a potency profile comparable to established antidepressants like desipramine, amitriptyline, and imipramine [1]. The study concluded that at equipotent doses, the onset of β-AR down-regulation is similar across the tested drug classes [1].

Neuropharmacology Antidepressant Efficacy Receptor Regulation

Extended Elimination Half-Life of Active Metabolites Compared to Venlafaxine

The primary metabolites of eclanamine, N-desmethyleclanamine and N,N-didesmethyleclanamine, exhibit a prolonged elimination phase, with quantifiable levels still present in urine 72–96 hours post-administration [1]. This is in stark contrast to the SNRI venlafaxine, whose parent compound and active metabolite (O-desmethylvenlafaxine) have much shorter elimination half-lives of approximately 5 hours and 11 hours, respectively [2]. The extended presence of eclanamine's metabolites suggests a different pharmacokinetic profile that may influence the duration of pharmacodynamic effects in long-term studies.

Pharmacokinetics Drug Metabolism SNRI Comparison

Stereochemical Requirement for Antidepressant Activity: Trans vs. Cis Analogs

The structure-activity relationship (SAR) of eclanamine analogs reveals a strict requirement for the trans-stereochemistry of the 2-(dimethylamino)cyclopentyl moiety for optimal antidepressant-like activity [1]. The original medicinal chemistry investigation synthesized both cis and trans isomers and evaluated them in behavioral models (yohimbine potentiation, oxotremorine antagonism, apomorphine potentiation). The trans-isomer (eclanamine) demonstrated superior activity, while the cis-isomer and compounds with smaller or larger ring sizes were less effective or inactive [1]. This stereospecificity underscores that generic substitution with other chiral or achiral amines would not replicate eclanamine's pharmacological profile.

Medicinal Chemistry Structure-Activity Relationship Chiral Pharmacology

Genotoxicity Profile: Slight Mutagenicity in AS52 Assay

Eclanamine (U-48753E) was subjected to a battery of short-term genetic toxicity assays and was found to be slightly mutagenic in the AS52 assay, a Chinese hamster ovary cell line that detects mutations at the gpt locus . This finding contrasts with many other antidepressants that are typically negative in standard mutagenicity tests, and it prompted significant efforts to evaluate the metabolism-based generation of a reactive intermediate . While the physiological and toxicological relevance in humans is unknown, this genotoxicity signal provides a unique experimental endpoint for researchers studying drug-induced genetic damage.

Genetic Toxicology Safety Assessment Drug Development

Key Research and Industrial Applications for Eclanamine (CAS 67450-44-6) Based on Differentiated Evidence


Use as a Reference Standard in β-Adrenergic Receptor Down-Regulation Assays

Eclanamine serves as a validated positive control in studies measuring β-adrenergic receptor down-regulation, a key pharmacodynamic marker for antidepressant efficacy. Its dose-dependent effect (1–30 mg/kg/day IV in rats) has been directly compared to desipramine and amitriptyline, confirming its utility in this widely used assay [1].

Investigating the Impact of Extended Metabolite Half-Life on Antidepressant Response

The exceptionally long elimination half-life of eclanamine's metabolites (quantifiable for 72–96 hours) makes it an ideal tool for studying the relationship between pharmacokinetic persistence and sustained antidepressant effects. This property can be contrasted with shorter-acting SNRIs like venlafaxine to explore the pharmacodynamic consequences of prolonged target engagement [1].

Exploring Structure-Activity Relationships (SAR) of Non-Tricyclic Antidepressants

The well-defined stereochemical requirements for eclanamine's activity (trans-isomer active, cis-isomer inactive) provide a robust framework for medicinal chemistry studies. Researchers can use eclanamine as a lead structure to explore modifications to the cyclopentyl ring, amide substitution, or aromatic halogenation pattern, as outlined in the original SAR work [1].

Genetic Toxicology Studies with a Mildly Mutagenic Antidepressant Scaffold

Eclanamine's slight mutagenicity in the AS52 assay positions it as a unique tool compound for investigating the mechanisms of drug-induced genetic toxicity. It can be used as a positive control or to study the metabolic activation pathways that lead to reactive intermediate formation, particularly in comparison to non-mutagenic antidepressant analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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